Etrasimod is an investigational, once-daily, oral, selective sphingosine 1-phosphate receptor 1,4,5 (S1P1,4,5) modulator. [] It is being developed for the treatment of various immune-mediated inflammatory disorders. [, ] Etrasimod functions by inhibiting the trafficking of lymphocytes from the lymph nodes into the blood. [] This modulation of the immune system makes it a subject of research for its potential in treating various autoimmune and inflammatory conditions.
Etrasimod is classified as a small molecule drug and is recognized under various names, including APD334 and Velsipity. It was developed by Arena Pharmaceuticals and is currently being evaluated for its efficacy in treating several inflammatory conditions. The compound's mechanism involves the modulation of sphingosine-1-phosphate signaling pathways, which are critical in regulating immune cell movement and function.
The synthesis of etrasimod involves several chemical reactions that construct its complex molecular framework. The primary synthetic route includes the following steps:
The synthesis has been optimized to ensure high yield and purity, adhering to Good Manufacturing Practices (GMP) standards.
Etrasimod has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. Its chemical formula is C20H30N2O3, with a molecular weight of approximately 350.46 g/mol. The structural representation can be described as follows:
The three-dimensional configuration allows etrasimod to effectively bind to the S1P1 receptor, influencing its signaling pathways.
Etrasimod undergoes various chemical reactions during its synthesis and metabolism:
These reactions are critical for understanding both the pharmacokinetics and pharmacodynamics of etrasimod.
Etrasimod exerts its therapeutic effects primarily through selective modulation of the S1P1 receptor. The mechanism can be summarized as follows:
Clinical studies have demonstrated that etrasimod significantly improves clinical remission rates in patients with ulcerative colitis compared to placebo treatments.
Etrasimod exhibits several notable physical and chemical properties:
These properties are essential for formulating etrasimod into effective dosage forms for clinical use.
Etrasimod has shown promise in various therapeutic applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: